N~2~-(5-chloro-2-methylphenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
Cambridge ID 6178890 is a chemical compound with the molecular formula C18H21ClN2O4S and a molecular weight of 396.9 g/mol . This compound is part of the ChemBridge library, which is widely used for screening and research purposes.
Preparation Methods
The preparation of Cambridge ID 6178890 involves multiple synthetic routes. One common method includes the formation of carbon-carbon single bonds through reactions such as the Grignard reaction, aldol reaction, and Michael reaction . These reactions typically involve the addition of organometallic species or enolates to electrophiles under controlled conditions. Industrial production methods often utilize high-throughput synthesis techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Cambridge ID 6178890 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cambridge ID 6178890 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects and drug development.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Cambridge ID 6178890 involves its interaction with specific molecular targets and pathways. Computational methods, such as the MAVEN tool, are used to predict the compound’s direct drug targets and understand the modulated downstream pathways or signaling proteins . This helps in elucidating the biochemical interactions that produce its pharmacological effects.
Comparison with Similar Compounds
Cambridge ID 6178890 can be compared with other similar compounds in the ChemBridge library. These compounds often share structural similarities but may differ in their specific chemical properties and applications . The uniqueness of Cambridge ID 6178890 lies in its specific molecular structure and the resulting chemical and biological activities.
Properties
Molecular Formula |
C18H21ClN2O4S |
---|---|
Molecular Weight |
396.9g/mol |
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-4-25-17-8-6-5-7-15(17)20-18(22)12-21(26(3,23)24)16-11-14(19)10-9-13(16)2/h5-11H,4,12H2,1-3H3,(H,20,22) |
InChI Key |
HHERWGACSDQRLY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)C)S(=O)(=O)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)C)S(=O)(=O)C |
Origin of Product |
United States |
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